5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of pyrazole and oxadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(4-ethoxyphenyl)-1H-pyrazole-5-carboxylic acid hydrazide with 2-methylbenzonitrile oxide under suitable conditions to form the oxadiazole ring . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole has been studied for various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for anticancer drugs due to its ability to inhibit certain enzymes and pathways.
Mechanism of Action
The mechanism by which 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in inflammatory pathways or bind to DNA, interfering with cell replication . The exact pathways can vary depending on the specific biological activity being targeted.
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Known for its anti-neurotoxic potential.
4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Evaluated for antioxidant and anticancer activities.
Uniqueness
What sets 5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole apart is its unique combination of pyrazole and oxadiazole rings, which may confer a distinct set of biological activities and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C20H18N4O2 |
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Molecular Weight |
346.4 g/mol |
IUPAC Name |
5-[3-(4-ethoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O2/c1-3-25-15-10-8-14(9-11-15)17-12-18(23-22-17)20-21-19(24-26-20)16-7-5-4-6-13(16)2/h4-12H,3H2,1-2H3,(H,22,23) |
InChI Key |
SCAOQMRBFILWIB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC=C4C |
Origin of Product |
United States |
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